5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a methoxyethyl group, a phenyl group, and a trifluoromethylphenyl group
Properties
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-33-11-10-29-13-18(21(31)27-16-7-5-6-15(12-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-8-3-2-4-9-17/h2-9,12-14H,10-11H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHGZJGIRFPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-c]pyridine core.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction using suitable alkylating agents.
Attachment of the Phenyl and Trifluoromethylphenyl Groups: These groups are introduced via coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential as a drug candidate
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
5-(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino: This compound shares structural similarities with the target compound but differs in the substitution pattern on the phenyl ring.
3-(trifluoromethyl)phenylacetic acid methyl ester: Another structurally related compound with a trifluoromethyl group and a phenyl ring.
Uniqueness
The uniqueness of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in its specific substitution pattern and the presence of the pyrazolo[4,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide , hereafter referred to as compound A , belongs to the pyrazolo[4,3-c]pyridine class. This class is known for its diverse biological activities, including potential applications in medicinal chemistry as enzyme inhibitors and anticancer agents. The structural features of compound A include a methoxyethyl group, a trifluoromethyl group, and an amide moiety, which are often associated with enhanced pharmacological properties.
Structural Characteristics
The structural formula of compound A can be summarized as follows:
- Chemical Formula : C₁₈H₁₈F₃N₃O₂
- CAS Number : 923227-75-2
Structural Features :
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[4,3-c]pyridine |
| Functional Groups | Methoxyethyl (-OCH₂CH₃), Trifluoromethyl (-CF₃), Amide (-C(=O)N) |
| Molecular Weight | Approximately 363.35 g/mol |
Antimicrobial Activity
Research on related pyrazolo compounds indicates that structural modifications can significantly influence biological activity. For instance, a study on similar pyrazole derivatives demonstrated promising antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL . This suggests that compound A may also exhibit antibacterial properties worth exploring.
Case Studies and Research Findings
- Anticancer Activity :
-
Pharmacokinetic Properties :
- The trifluoromethyl and methoxy groups are known to enhance metabolic stability and permeability across biological membranes. These characteristics could allow compound A to effectively cross the blood-brain barrier or improve its bioavailability when administered.
-
Potential Applications in Drug Development :
- Given its unique structure and potential biological activities, compound A could serve as a lead compound for further optimization in drug development aimed at treating infections or cancer. Its specific substitution pattern may enhance selectivity and reduce side effects compared to existing drugs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide?
- Methodology : Utilize a multi-step approach involving cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives with ketones or aldehydes under acidic conditions. For example, bis(pentafluorophenyl) carbonate (BPC) and triethylamine can facilitate carbamate formation in intermediates, as demonstrated in analogous pyrazolo-pyrimidine syntheses . Optimize reaction times (8–10 hours) and solvent systems (e.g., acetic acid/acetic anhydride mixtures) to improve yield .
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
- Methodology : Combine analytical techniques:
- HPLC-MS : Quantify purity (>98%) and detect molecular ion peaks (e.g., [M+H]+).
- NMR (1H/13C) : Assign protons and carbons, focusing on the pyrazolo-pyridine core (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120 ppm in 13C).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as applied to structurally related thiazolo[3,2-a]pyrimidines .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?
- Methodology :
- Dose-response profiling : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify off-target effects.
- Metabolite screening : Use LC-HRMS to detect degradation products or active metabolites that may explain variability .
- Structural analogs : Compare activity trends with derivatives (e.g., replacing the trifluoromethyl group with chloro or methoxy substituents) to isolate SAR drivers .
Q. How can computational modeling predict the binding mode of this compound to kinase targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to dock the compound into ATP-binding pockets of kinases (e.g., JAK2 or Aurora A). Prioritize hydrogen bonding between the carboxamide group and kinase hinge regions.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with experimental IC50 values from kinase profiling assays .
Q. What experimental designs optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility.
- Nanoparticle formulation : Use PLGA or liposomal carriers to improve pharmacokinetics. Monitor plasma concentrations via LC-MS/MS in rodent models .
- LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the 2-methoxyethyl side chain while maintaining potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
